molecular formula C12H11NO3 B15068653 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione CAS No. 22158-42-5

3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione

Cat. No.: B15068653
CAS No.: 22158-42-5
M. Wt: 217.22 g/mol
InChI Key: PUIAZTIKXRILNS-UHFFFAOYSA-N
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Description

3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione is an organic compound with a complex structure that includes both ethylamino and hydroxynaphthalene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethylamino-4-methylphenol
  • N-ethyl pentylone
  • Eutylone

Uniqueness

Compared to similar compounds, 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione stands out due to its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in its applications .

Properties

CAS No.

22158-42-5

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(ethylamino)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C12H11NO3/c1-2-13-9-10(14)7-5-3-4-6-8(7)11(15)12(9)16/h3-6,13-14H,2H2,1H3

InChI Key

PUIAZTIKXRILNS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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